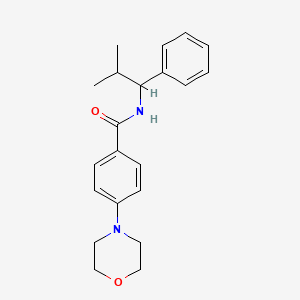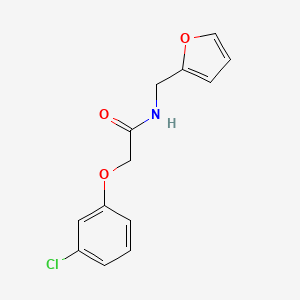
N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide often involves the condensation of specific benzoic acid derivatives with morpholine or its derivatives. For instance, the synthesis of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides has been reported, showing gastrokinetic activity in vivo, which indicates the potential utility of these compounds in medicinal chemistry (Kato et al., 1992). Such syntheses typically involve multiple steps, including amination and cyclization reactions, to introduce the morpholinyl and benzamide functionalities.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, such as 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, has been characterized using crystallography, revealing a monoclinic system with specific space groups (Lu et al., 2017). These structural analyses are crucial for understanding the compound's conformation and potential interactions with biological targets.
Chemical Reactions and Properties
The chemical reactivity of N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide derivatives involves interactions with various biochemical pathways. For example, some derivatives have been evaluated for their gastrokinetic activity, showing potent effects without dopamine D2 receptor antagonistic activity, which is significant for their therapeutic application without certain side effects (Kato et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystal structure, are determined through various analytical techniques. These properties are essential for assessing the compound's stability, solubility, and suitability for further formulation into potential therapeutic agents.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards different chemical agents, are crucial for understanding the compound's behavior in biological systems. Studies on related compounds have shown specific interactions with biological targets, which are influenced by these chemical properties. For instance, the reactivity of benzamide derivatives with cancer cell lines indicates their potential for antitumor activity, highlighting the importance of chemical properties in designing effective therapeutic agents (Lu et al., 2017).
科学的研究の応用
Radioligand Development for Peripheral Benzodiazepine Receptors
A novel approach in the visualization of peripheral benzodiazepine receptors (PBR) involves the use of quinoline-2-carboxamide derivatives, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, as potential radioligands. These compounds, when labeled with carbon-11, show promise for the noninvasive assessment of PBR in vivo with positron emission tomography (PET), indicating their utility in neurological and oncological research (Matarrese et al., 2001).
Antifungal Activity of Cobalt(III) Complexes
Research into the antifungal properties of N-(morpholinothiocarbonyl) benzamide derivatives and their cobalt(III) complexes showcases another scientific application. These compounds exhibit activity against pathogens responsible for significant plant diseases, suggesting potential in agricultural and botanical studies (Zhou Weiqun et al., 2005).
Site-Selective C-H Borylation
In organic synthesis, N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide is a candidate for site-selective C-H borylation, a process that allows for precise modifications of molecules, thereby facilitating the development of new pharmaceuticals and materials (Li-Cheng Yang et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, including those derived from N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, demonstrates its potential in the treatment of glaucoma, epilepsy, and altitude sickness. These inhibitors exhibit varying activities across different isoenzymes, highlighting the chemical's versatility in medicinal chemistry (Supuran et al., 2013).
Antibacterial Properties
The synthesis and evaluation of morpholine derived benzenesulphonamides, including N-(2-methyl-1-phenylpropyl)-4-(4-morpholinyl)benzamide, for their antibacterial activity provide insights into their potential use in combating bacterial infections. These compounds exhibit moderate activity against certain strains of bacteria, indicating their relevance in the search for new antibiotics (Ahmed et al., 2021).
特性
IUPAC Name |
N-(2-methyl-1-phenylpropyl)-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)20(17-6-4-3-5-7-17)22-21(24)18-8-10-19(11-9-18)23-12-14-25-15-13-23/h3-11,16,20H,12-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWBFSJWSVOMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1-phenylpropyl)-4-(morpholin-4-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5561240.png)
![N-[3-(acetylamino)phenyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5561242.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)
![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)
![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)
![3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5561292.png)
![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)
![[(5-{1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-piperidinyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B5561308.png)
![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)
![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)
![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5561331.png)
![4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5561342.png)
![8-fluoro-2-{[4-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5561350.png)